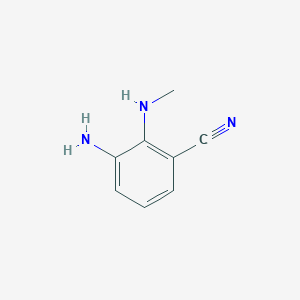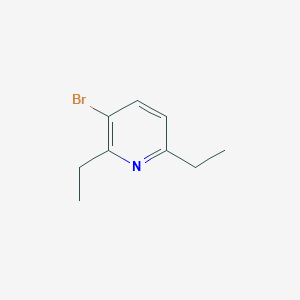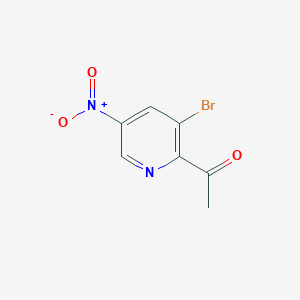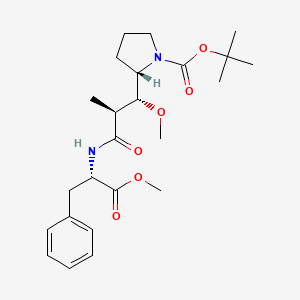![molecular formula C13H14N2O2 B12847002 Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring attached to a phenyl group, which is further connected to an ethyl acetate moiety. The unique structure of this compound makes it a valuable scaffold in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate typically involves the condensation of 4-(1H-pyrazol-3-yl)benzaldehyde with ethyl acetate in the presence of a base. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of 2-(4-(1H-pyrazol-3-yl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(1H-pyrazol-3-yl)phenyl)ethanol.
Substitution: Introduction of various functional groups on the phenyl ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the ethyl acetate moiety contributes to the overall stability and solubility of the molecule.
Comparison with Similar Compounds
Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(4-pyridyl)-1H-pyrazole: Similar structure but with a pyridyl group instead of an ethyl acetate moiety.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the ethyl acetate group and has methyl groups on the pyrazole ring.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Contains different substituents on the phenyl rings.
The uniqueness of Ethyl 2-(4-(1H-pyrazol-3-yl)phenyl)acetate lies in its combination of the pyrazole ring with an ethyl acetate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-[4-(1H-pyrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)9-10-3-5-11(6-4-10)12-7-8-14-15-12/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
GZMYSUAAXRHVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


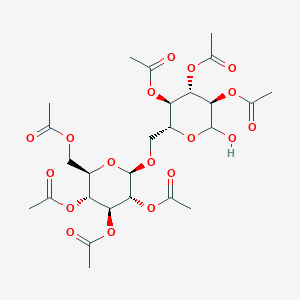

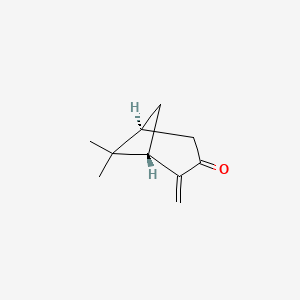
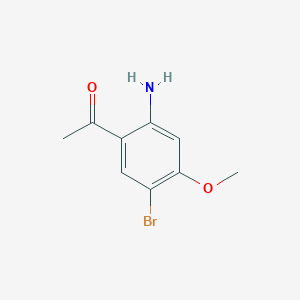
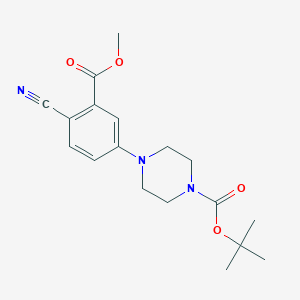
![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)

